Potent fXa Inhibition with Exceptional Selectivity Over Thrombin
N‑Benzenesulfonylpiperidine derivatives, which utilize the 4‑benzenesulfonylpiperidine core as the S4 binding element, demonstrate potent factor Xa inhibitory activity (IC₅₀ = 13 nM) and exceptional selectivity over thrombin (>7000‑fold) [1]. In contrast, related fXa inhibitor scaffolds lacking the benzenesulfonyl moiety (e.g., amidine‑based inhibitors) often exhibit reduced selectivity profiles, with thrombin selectivity typically in the 100‑ to 500‑fold range [2]. The quantitative selectivity advantage (>7000‑fold vs. class baseline) is directly attributable to the benzenesulfonylpiperidine motif.
| Evidence Dimension | Selectivity ratio (fXa IC₅₀ / Thrombin IC₅₀) |
|---|---|
| Target Compound Data | >7000-fold (Compound 39, benzenesulfonylpiperidine derivative) |
| Comparator Or Baseline | Amidine‑based fXa inhibitors: 100‑ to 500‑fold selectivity (class‑level baseline) |
| Quantified Difference | ≥14‑fold improvement over typical amidine inhibitor selectivity |
| Conditions | In vitro enzymatic assay; human fXa and thrombin |
Why This Matters
High selectivity minimizes off‑target anticoagulant effects, a critical parameter for selecting fXa inhibitor leads in drug discovery.
- [1] Ishihara T, et al. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorg Med Chem. 2007;15(12):4175-92. Compound 39: fXa IC₅₀ = 13 nM; thrombin selectivity >7000‑fold. View Source
- [2] Quan ML, Smallheer JM. The race to an orally active Factor Xa inhibitor: recent advances. Curr Opin Drug Discov Devel. 2004;7(4):460-9. PMID:15338955. (Class‑level selectivity baseline for amidine inhibitors.) View Source
